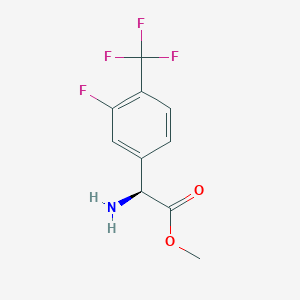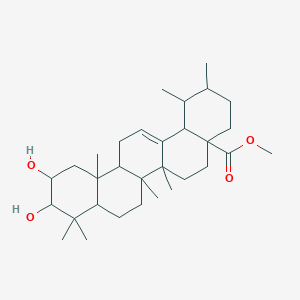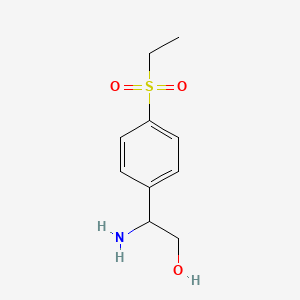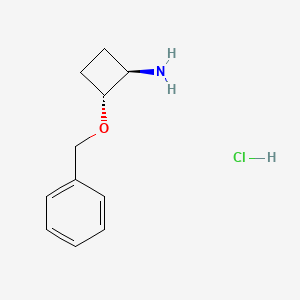
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate typically involves the reaction of methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Sorafenib: A cancer treatment drug with a trifluoromethyl group.
Uniqueness
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H9F4NO2/c1-17-9(16)8(15)5-2-3-6(7(11)4-5)10(12,13)14/h2-4,8H,15H2,1H3/t8-/m0/s1 |
InChI Key |
AXNDYQBDKSWHQK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12277639.png)

![Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate](/img/structure/B12277650.png)

![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)

![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)

![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)

![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)

